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Compound of Interest

Compound Name: Ponesimod-d7

Cat. No.: B12370682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of

Ponesimod-d7, a deuterated analog of the selective sphingosine-1-phosphate receptor 1

(S1P1) modulator, Ponesimod. The incorporation of deuterium can offer advantages in drug

development, primarily by altering the metabolic profile of the compound, which can lead to an

improved pharmacokinetic profile. This document details the known physicochemical

characteristics of Ponesimod-d7, outlines experimental protocols for their determination, and

illustrates relevant biological and experimental workflows.

Core Physical and Chemical Properties
Ponesimod-d7 is the deuterium-labeled version of Ponesimod. While specific experimental

data for some of Ponesimod-d7's properties are not publicly available, they are expected to be

very similar to those of the parent compound, Ponesimod. The following table summarizes the

key quantitative data for both compounds.
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Property Ponesimod-d7 Ponesimod

Molecular Formula C₂₃H₁₈D₇ClN₂O₄S C₂₃H₂₅ClN₂O₄S

Molecular Weight 468.02 g/mol 460.97 g/mol

Appearance -
White to light yellowish

powder[1]

Melting Point -
Ranges from 188°C to

194°C[1]

Aqueous Solubility -
Practically insoluble in

aqueous media[1]

Polymorphism - Exhibits polymorphism[1]

LogP - 4.6

pKa - Weakly basic[1]

Signaling Pathway of Ponesimod
Ponesimod is a selective S1P1 receptor modulator. Its mechanism of action involves binding to

the S1P1 receptor on lymphocytes, which leads to the internalization and degradation of the

receptor. This functional antagonism prevents lymphocytes from exiting lymph nodes in

response to the natural ligand, sphingosine-1-phosphate (S1P). The resulting sequestration of

lymphocytes reduces their migration into the central nervous system, thereby mitigating the

inflammatory processes associated with multiple sclerosis.
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Ponesimod's mechanism of action on the S1P1 receptor.

Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of deuterated compounds

like Ponesimod-d7. Below are representative protocols for key analytical experiments.

Mass Spectrometry for Molecular Weight and Isotopic
Purity Confirmation
Objective: To confirm the molecular weight of Ponesimod-d7 and determine the extent of

deuterium incorporation.

Methodology:

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.
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Sample Preparation: Ponesimod-d7 is dissolved in a suitable organic solvent (e.g.,

acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10

µL/min.

Mass Spectrometer Settings:

Ionization Mode: Positive ESI

Capillary Voltage: 3.0-4.0 kV

Source Temperature: 80-120°C

Desolvation Gas Flow: 500-600 L/h

Mass Range: m/z 100-1000

Acquisition Mode: Full scan at high resolution (>10,000)

Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]⁺ ion. The

monoisotopic mass is compared to the theoretical mass of Ponesimod-d7. The isotopic

distribution pattern is examined to confirm the presence of seven deuterium atoms and to

assess the isotopic purity. The mass of the non-deuterated sample is also measured for

comparison.

NMR Spectroscopy for Structural Confirmation
Objective: To confirm the positions of the deuterium labels on the Ponesimod-d7 molecule.

Methodology:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 5-10 mg of Ponesimod-d7 is dissolved in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Experiments:
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¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant

reduction of signals corresponding to the positions of deuteration, when compared to the

¹H NMR spectrum of non-deuterated Ponesimod, confirms successful labeling.

²H NMR: A deuterium NMR spectrum is acquired to directly observe the signals from the

deuterium nuclei, confirming their presence and chemical environment.

¹³C NMR: A carbon-13 NMR spectrum can also be useful, as the signals for carbons

attached to deuterium will show characteristic splitting patterns (C-D coupling) and

potentially altered chemical shifts.

Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the acquired

spectra are compared with those of the non-deuterated Ponesimod standard to verify the

structure and the specific sites of deuteration.

Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Ponesimod-d7 in various aqueous media.

Methodology:

Materials: Ponesimod-d7, purified water, and relevant buffer solutions (e.g., pH 1.2, 4.5,

6.8).

Procedure:

An excess amount of Ponesimod-d7 is added to a known volume of the desired solvent in

a sealed glass vial.

The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a

sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

After shaking, the samples are allowed to stand to allow undissolved solid to sediment.

A sample of the supernatant is carefully removed and filtered through a fine-pore filter

(e.g., 0.22 µm) to remove any undissolved particles.
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The concentration of Ponesimod-d7 in the filtrate is then quantified using a validated

analytical method, such as HPLC-UV or LC-MS.

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. The experiment is

repeated at least in triplicate to ensure reproducibility.

Characterization Workflow
The overall process for the synthesis and characterization of Ponesimod-d7 involves several

key stages to ensure the final product meets the required specifications for identity, purity, and

quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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